molecular formula C16H9Cl2NO B6337516 4-(2,5-Dichlorobenzoyl)quinoline;  97% CAS No. 1187171-71-6

4-(2,5-Dichlorobenzoyl)quinoline; 97%

Cat. No. B6337516
CAS RN: 1187171-71-6
M. Wt: 302.2 g/mol
InChI Key: DHKWUCJRGUUBIU-UHFFFAOYSA-N
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Description

“4-(2,5-Dichlorobenzoyl)quinoline” is a chemical compound with the molecular formula C16H9Cl2NO . It has a molecular weight of 302.16 . It is also known by other names such as “(2,5-Dichlorophenyl)-4-quinolinylmethanone” and "Methanone, (2,5-dichlorophenyl)-4-quinolinyl-" .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in the field of organic chemistry. Traditional methods such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been used, but these methods often suffer from inefficiency, harsh reaction conditions, and the use of toxic reagents . Recent advances in quinoline synthesis have focused on more sustainable and efficient methods, including the use of microwave irradiation, ionic liquid media, and novel annulation partners .


Molecular Structure Analysis

The molecular structure of “4-(2,5-Dichlorobenzoyl)quinoline” consists of a quinoline core with a 2,5-dichlorobenzoyl group attached . The InChI code for this compound is 1S/C16H9Cl2NO/c17-11-5-6-15(18)13(7-11)16(20)14-9-19-8-10-3-1-2-4-12(10)14/h1-9H .

Future Directions

Quinoline derivatives continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient and sustainable methods for the synthesis of these compounds, as well as exploring their potential uses in medicine and other fields .

properties

IUPAC Name

(2,5-dichlorophenyl)-quinolin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKWUCJRGUUBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorobenzoyl)quinoline

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